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molecular formula C13H10F2O B8772502 (3',4'-Difluoro-[1,1'-biphenyl]-4-YL)methanol

(3',4'-Difluoro-[1,1'-biphenyl]-4-YL)methanol

Cat. No. B8772502
M. Wt: 220.21 g/mol
InChI Key: IIHYFAOWKMKLES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05651919

Procedure details

Next, to a solution comprising 4 g of lithium aluminum hydride dissolved in 200 ml of tetrahydrofuran was added dropwise a solution comprising 30 g of the previously obtained methyl 3,4-difluorobiphenyl carboxylate and 100 ml of tetrahydrofuran with stirring at -10° C., and the mixture was stirred for one hour at the same temperature to proceed the reaction. After completion of the reaction, to the reaction mixture was added 30 g of sulfuric acid and the resulting mixture was extracted with toluene. The reaction mixture was washed with a saturated NaCl aqua, dried, and the solvent was removed under reduced pressure. The residue was purified by distillation under reduced pressure (165° C/1 mmHg) to obtain 28 g of 4-(3,4-difluorophenyl)benzyl alcohol.
Quantity
4 g
Type
reactant
Reaction Step One
Name
methyl 3,4-difluorobiphenyl carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[F:7][C:8]1[C:13]([F:14])=[CH:12][CH:11]=[C:10]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[C:9]=1C(OC)=O.S(=O)(=O)(O)O.[O:30]1CCC[CH2:31]1>>[F:7][C:8]1[CH:9]=[C:10]([C:15]2[CH:16]=[CH:17][C:18]([CH2:31][OH:30])=[CH:19][CH:20]=2)[CH:11]=[CH:12][C:13]=1[F:14] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
methyl 3,4-difluorobiphenyl carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=CC=C1F)C1=CC=CC=C1)C(=O)OC
Step Three
Name
Quantity
30 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
O1CCCC1
Step Five
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
with stirring at -10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise a solution
STIRRING
Type
STIRRING
Details
the mixture was stirred for one hour at the same temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with toluene
WASH
Type
WASH
Details
The reaction mixture was washed with a saturated NaCl aqua
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residue was purified by distillation under reduced pressure (165° C/1 mmHg)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1F)C1=CC=C(CO)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 28 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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